Hnash

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

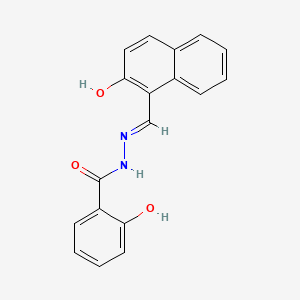

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSJOLDICPVVAV-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54009-54-0 | |

| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Pathophysiology of NASH Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), represents a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD). It is characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The progression from simple steatosis to NASH and subsequently to cirrhosis and hepatocellular carcinoma is a complex process driven by a multitude of interacting factors. This technical guide provides an in-depth overview of the core pathophysiological mechanisms underlying NASH development, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Pathophysiological Mechanisms

The development of NASH is often described by the "multiple-hit" hypothesis, where a combination of genetic predisposition, metabolic dysregulation, and environmental factors contribute to disease progression. Key events in NASH pathogenesis include:

-

Lipotoxicity: The accumulation of excess free fatty acids (FFAs) and their toxic metabolites in hepatocytes leads to cellular stress and injury. This is a central driver of NASH, triggering downstream inflammatory and fibrotic pathways.

-

Oxidative Stress: The overload of FFAs in mitochondria and peroxisomes results in the overproduction of reactive oxygen species (ROS), leading to oxidative stress. This damages cellular components, including lipids, proteins, and DNA, and contributes to inflammation and cell death.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER, often a consequence of lipotoxicity, triggers the unfolded protein response (UPR). Chronic UPR activation can lead to apoptosis and inflammation.

-

Inflammation and Immune Cell Activation: Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident liver macrophages (Kupffer cells) and recruit other immune cells. This initiates and perpetuates a pro-inflammatory cascade, a hallmark of NASH.

-

Gut-Liver Axis Dysregulation: Increased intestinal permeability allows for the translocation of gut-derived bacterial products, such as lipopolysaccharide (LPS), into the portal circulation. LPS activates Toll-like receptor 4 (TLR4) on Kupffer cells, further amplifying the inflammatory response.

-

Fibrogenesis: The chronic inflammation and hepatocellular injury activate hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Activated HSCs transdifferentiate into myofibroblasts, which deposit excessive extracellular matrix, leading to fibrosis and cirrhosis.

Quantitative Data in NASH

The following tables summarize key quantitative changes observed in patients with NASH compared to healthy controls. These data highlight the systemic and hepatic alterations characteristic of the disease.

Table 1: Serum Cytokine Levels in NASH Patients vs. Healthy Controls

| Cytokine | NASH (pg/mL) | Healthy Controls (pg/mL) | p-value | Reference |

| IL-6 | 8.4 ± 1.6 | 2.8 ± 0.9 | 0.001 | [1] |

| TNF-α | 6.3 ± 0.4 | 4.1 ± 0.8 | 0.0001 | [1] |

| IL-8 | 17.3 ± 6.7 | 7.6 ± 1.9 | 0.003 | [1] |

| IL-1β | 5.01 ± 0.40 | 3.73 ± 0.15 | 0.026 | [2] |

| IL-10 | Not significantly different | Not significantly different | - | [3] |

| IL-12 | Significantly higher in NASH | Lower than NASH | < 0.05 | [3] |

Table 2: Liver Enzyme Levels in NASH Patients vs. Healthy Controls

| Enzyme | NASH (U/L) | Healthy Controls (U/L) | p-value | Reference |

| Alanine Aminotransferase (ALT) | 46.22 ± 5.50 | 29.89 ± 2.27 | 0.007 | [2] |

| Aspartate Aminotransferase (AST) | 27.33 ± 1.62 | Not specified | - | [2] |

| Gamma-Glutamyl Transferase (GGT) | Significantly higher in NAFLD | Lower than NAFLD | < 0.05 | [4] |

Note: Normal ranges for ALT and AST are typically 0-35 U/L.[5] However, it's important to note that a significant proportion of NASH patients can have normal aminotransferase levels.[6]

Table 3: Lipid Profile in NASH Patients vs. Healthy Controls

| Lipid | NASH | Healthy Controls | Significance | Reference |

| Total Cholesterol | Significantly higher | Lower than NASH | p < 0.001 | [7] |

| LDL Cholesterol | Significantly higher | Lower than NASH | p < 0.000 | [7] |

| HDL Cholesterol | Significantly lower | Higher than NASH | p < 0.000 | [7] |

| VLDL Cholesterol | Significantly higher | Lower than NASH | p < 0.003 | [7] |

| Triglycerides | Higher in NASH | Lower than NASH | p > 0.05 (in one study) | [7][8] |

Note: The significance of triglyceride levels can vary between studies.

Key Signaling Pathways in NASH Development

Several signaling pathways are critically involved in the pathogenesis of NASH. The following diagrams, generated using the DOT language, illustrate the core components and interactions of these pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a key initiator of the inflammatory response in NASH, primarily activated by gut-derived LPS.

Caption: TLR4 signaling cascade in NASH.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK pathway is a critical stress-activated signaling cascade that contributes to insulin resistance, apoptosis, and inflammation in NASH.

Caption: JNK signaling pathway in NASH pathogenesis.

Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β pathway is the principal driver of hepatic fibrosis, mediating the activation of hepatic stellate cells.

Caption: TGF-β signaling in hepatic fibrosis.

Experimental Protocols for NASH Research

Reproducible and relevant animal models are crucial for studying NASH pathogenesis and for the preclinical evaluation of therapeutic candidates. Below are detailed methodologies for commonly used experimental protocols.

Methionine-Choline Deficient (MCD) Diet-Induced NASH Model

This model rapidly induces steatohepatitis and fibrosis, although it is associated with weight loss, which is not typical of human NASH.[3]

Protocol:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet:

-

Control Group: Fed a standard chow diet.

-

MCD Group: Fed a diet deficient in methionine and choline (e.g., A02082002BR, Research Diets Inc.). The diet is typically high in sucrose (40%) and fat (10%).[9]

-

-

Duration: The diet is administered for 4-8 weeks to induce steatohepatitis and fibrosis.

-

Sample Collection:

-

Blood: Blood is collected via cardiac puncture or tail vein for serum analysis of liver enzymes (ALT, AST) and lipids.

-

Liver Tissue: A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis, and the remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

-

-

Analyses:

-

Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[10]

-

Biochemical Assays: Serum ALT and AST levels are measured using commercially available kits. Liver triglyceride content is quantified after lipid extraction.

-

Gene Expression Analysis: Total RNA is extracted from frozen liver tissue using TRIzol reagent, and the expression of genes related to inflammation, fibrosis, and lipid metabolism is analyzed by quantitative real-time PCR (qRT-PCR).[11]

-

Protein Analysis: Protein expression and phosphorylation status (e.g., p-JNK) are assessed by Western blotting.[12]

-

High-Fat Diet (HFD)-Induced NASH Model

This model more closely mimics the metabolic features of human NASH, including obesity and insulin resistance, but the development of fibrosis is slower.

Protocol:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Housing: Standard housing conditions as described for the MCD model.

-

Diet:

-

Control Group: Fed a standard chow diet.

-

HFD Group: Fed a diet with 45-60% of calories from fat (e.g., D12492, Research Diets Inc.). Some protocols also include high fructose or cholesterol to accelerate NASH development.

-

-

Duration: The diet is administered for 16-24 weeks or longer to induce the full spectrum of NASH, including fibrosis.

-

Sample Collection and Analyses: Sample collection and analytical procedures are the same as those described for the MCD model.

Detailed Methodologies for Key Experiments

4.3.1. TRIzol RNA Extraction from Liver Tissue

-

Homogenize 50-100 mg of frozen liver tissue in 1 mL of TRIzol reagent using a tissue homogenizer.[11]

-

Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

-

Transfer the aqueous phase to a fresh tube.

-

Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.

-

Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

-

Remove the supernatant and wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent.

-

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA by vacuum centrifugation.

-

Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

4.3.2. Western Blot Analysis of JNK Phosphorylation

-

Protein Extraction: Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load 20-50 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated JNK (p-JNK) and total JNK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the p-JNK signal to the total JNK signal.

4.3.3. Sirius Red Staining for Liver Fibrosis

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded liver sections in xylene and rehydrate through a graded series of ethanol to water.[10]

-

Staining: Incubate the slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

-

Washing: Wash the slides in two changes of acidified water (0.5% acetic acid).

-

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Collagen fibers will stain red. The extent of fibrosis can be quantified using image analysis software to measure the percentage of the Sirius Red-positive area.

Conclusion

The pathophysiology of NASH is a multifaceted process involving intricate interplay between metabolic dysregulation, inflammation, and fibrosis. A thorough understanding of the underlying molecular and cellular mechanisms is paramount for the development of effective therapeutic strategies. This technical guide provides a foundational overview of the key aspects of NASH pathogenesis, offering a resource for researchers and drug development professionals in their efforts to combat this growing global health concern. The provided data, protocols, and pathway diagrams serve as a starting point for further investigation and a framework for the design of future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crosstalk Between Plasma Cytokines, Inflammation, and Liver Damage as a New Strategy to Monitoring NAFLD Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of liver enzymes in non-alcoholic fatty liver disease in patients with impaired glucose tolerance and newly detected untreated type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonalcoholic Fatty Liver Disease: Common Questions and Answers on Diagnosis and Management | AAFP [aafp.org]

- 6. Non-alcoholic steatohepatitis with normal aminotransferase values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of lipid profile in different grades of non-alcoholic fatty liver disease diagnosed on ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma Lipids Profile in the Prediction of Non-Alcoholic Steatohepatitis in Adults: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. mdpi.com [mdpi.com]

- 12. Protein extraction and western blot (mouse tissues) [protocols.io]

The Crossroads of Metabolism and Inflammation: A Technical Guide to the Molecular Mechanisms of NASH Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) represents a progressive form of nonalcoholic fatty liver disease (NAFLD) and is characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The transition from simple steatosis to NASH is a critical event, significantly increasing the risk of cirrhosis, hepatocellular carcinoma, and liver-related mortality. Understanding the intricate molecular mechanisms driving this progression is paramount for the development of effective therapeutics. This technical guide provides an in-depth exploration of the core molecular pathways implicated in NASH pathogenesis, including lipotoxicity, mitochondrial dysfunction, innate immune activation, and fibrogenesis. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visualizations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction

The rising prevalence of obesity and metabolic syndrome worldwide has led to a parallel epidemic of nonalcoholic fatty liver disease (NAFLD), which affects a substantial portion of the global population. A significant subset of individuals with NAFLD develop nonalcoholic steatohepatitis (NASH), a more severe form of the disease that can progress to life-threatening complications.[1] The molecular pathogenesis of NASH is a multifactorial process involving a complex interplay between metabolic dysregulation and inflammatory responses within the liver. This guide will dissect the key molecular events that underpin the progression of NASH, providing a technical foundation for researchers and drug development professionals.

Lipotoxicity: The First Hit Amplified

The accumulation of lipids in hepatocytes, known as steatosis, is the hallmark of NAFLD. However, it is not the accumulation of triglycerides per se, but rather the buildup of toxic lipid species that drives cellular stress and injury—a concept termed lipotoxicity.[2] These lipotoxic lipids, including free fatty acids (FFAs), diacylglycerols (DAGs), and ceramides, disrupt cellular homeostasis through various mechanisms.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The influx of excess FFAs into hepatocytes can overwhelm the ER's capacity for lipid processing and protein folding, leading to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic ER stress in NASH can lead to apoptosis and inflammation.

Quantitative Insights into Lipotoxicity in NASH

| Parameter | Control/Simple Steatosis | NASH | Fold Change/Percentage Change | Reference |

| Hepatic Free Fatty Acids | Normal | Significantly Increased | - | [3] |

| Hepatic Ceramides | Baseline | Elevated | - | [4] |

| Hepatic Diacylglycerols (DAGs) | Baseline | Elevated | - | [4] |

| ER Stress Markers (e.g., CHOP) | Low Expression | High Expression | - | [3] |

Experimental Protocol: Lipidomics Analysis of Liver Tissue

Objective: To quantify the abundance of various lipid species in liver biopsy samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from homogenized liver tissue using a solvent mixture, typically chloroform:methanol (2:1 v/v), following the method of Folch et al.[5]

-

Mass Spectrometry: The extracted lipids are then analyzed by liquid chromatography-mass spectrometry (LC-MS). This technique separates the different lipid classes and provides detailed information on the abundance of individual lipid species.[6]

-

Data Analysis: The resulting data is processed to identify and quantify hundreds to thousands of lipid species, allowing for a comprehensive comparison of the lipid profiles between healthy and NASH liver tissue.[6]

Mitochondrial Dysfunction: The Engine Falters

Mitochondria are central to hepatic energy metabolism, particularly fatty acid β-oxidation. In the context of NASH, mitochondrial function is significantly impaired, contributing to lipid accumulation, oxidative stress, and cell death.[1][7]

Impaired Fatty Acid Oxidation and Oxidative Stress

In NASH, there is a notable reduction in the capacity of mitochondria to oxidize fatty acids. This impairment leads to the accumulation of lipid intermediates and an increase in the production of reactive oxygen species (ROS).[1] Oxidative stress, in turn, damages cellular components, including mitochondrial DNA, further exacerbating mitochondrial dysfunction in a vicious cycle.[8]

Quantitative Changes in Mitochondrial Function in NASH

| Parameter | Control/Simple Steatosis | NASH | Percentage Change | Reference |

| Mitochondrial Fatty Acid Oxidation | Normal | Reduced | ~40-50% decrease | [1][7] |

| Mitochondrial Respiration (Maximal) | Adapted (Increased in obesity) | Reduced | 31-40% lower | [9] |

| Reactive Oxygen Species (ROS) Production | Baseline | Increased | - | [8] |

Experimental Protocol: High-Resolution Respirometry of Liver Tissue

Objective: To measure the respiratory capacity of mitochondria in fresh liver tissue.

Methodology:

-

Tissue Preparation: A small piece of fresh liver biopsy is gently permeabilized to allow substrates and inhibitors to access the mitochondria without isolating them, thus preserving their morphology and interactions.

-

Respirometry Measurement: The permeabilized tissue is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates and inhibitors are added sequentially to the chamber to assess the function of different parts of the electron transport chain and oxidative phosphorylation system. This allows for the determination of parameters such as maximal respiratory capacity and mitochondrial coupling efficiency.[9]

Inflammation and Innate Immune Activation

The progression from steatosis to NASH is critically dependent on the activation of the innate immune system.[10] Lipotoxicity and cellular stress lead to the release of damage-associated molecular patterns (DAMPs) from hepatocytes, which in turn activate resident liver macrophages (Kupffer cells) and recruit other immune cells.

The NLRP3 Inflammasome: A Key Inflammatory Hub

The NLRP3 inflammasome is a multiprotein complex that plays a central role in sensing cellular stress and initiating an inflammatory response.[11] In NASH, various triggers, including lipotoxic lipids and ROS, can activate the NLRP3 inflammasome in Kupffer cells and hepatocytes. This leads to the activation of caspase-1, which cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[12][13]

Toll-Like Receptor (TLR) Signaling

Toll-like receptors, particularly TLR4 and TLR9, are key pattern recognition receptors that contribute to inflammation in NASH.[14] TLR4 can be activated by bacterial lipopolysaccharide (LPS) translocated from the gut, as well as by saturated fatty acids. TLR9 recognizes bacterial DNA. Activation of these TLRs on Kupffer cells triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines.[14][15]

Quantitative Assessment of Inflammasome Activation in NASH

| Parameter | Control/Simple Steatosis | NASH | Fold Change | Reference |

| Hepatic NLRP3 mRNA | Baseline | Significantly Increased | - | [15][16] |

| Hepatic pro-IL-1β mRNA | Baseline | Significantly Increased | - | [15][16] |

| Hepatic Caspase-1 Activity | Low | Significantly Increased | - | [13] |

| Serum IL-1β | Low | Significantly Increased | - | [13] |

Experimental Protocol: Caspase-1 Activity Assay

Objective: To measure the activity of caspase-1 in liver tissue lysates as an indicator of inflammasome activation.

Methodology:

-

Lysate Preparation: Liver tissue is homogenized in a lysis buffer to release cellular proteins.

-

Fluorometric Assay: The lysate is incubated with a specific caspase-1 substrate that is conjugated to a fluorophore.

-

Measurement: Cleavage of the substrate by active caspase-1 releases the fluorophore, and the resulting fluorescence is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.

Hepatic Stellate Cell Activation and Fibrosis

The progression of NASH to fibrosis is a critical step that significantly increases the risk of adverse outcomes. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis.

Transition from Quiescent to Activated HSCs

In the healthy liver, HSCs are in a quiescent state, storing vitamin A. In response to liver injury and inflammation, they undergo a process of activation, transforming into myofibroblast-like cells that proliferate and produce large amounts of extracellular matrix proteins, predominantly collagen.

Key Pro-fibrotic Signaling Pathways

Several signaling pathways are implicated in HSC activation, including:

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that signals through its receptors to activate Smad transcription factors, leading to increased collagen gene expression.

-

Platelet-Derived Growth Factor (PDGF) Signaling: PDGF is a mitogen for activated HSCs, promoting their proliferation.

Quantitative Assessment of Liver Fibrosis in NASH

| Parameter | Fibrosis Stage F0-F1 | Fibrosis Stage F3-F4 | Change | Reference |

| Collagen Proportionate Area (%) | ~2-3% | >10% | Significant Increase | [17] |

| Hepatic COL1A1 mRNA | Baseline | Significantly Increased | - | [15] |

Experimental Protocol: Sirius Red Staining for Collagen Quantification

Objective: To quantify the amount of collagen in liver tissue sections as a measure of fibrosis.

Methodology:

-

Staining: Paraffin-embedded liver sections are deparaffinized and stained with Picro-Sirius Red solution. This stain specifically binds to collagen fibers, staining them red.[2][18]

-

Imaging: The stained sections are imaged using a bright-field microscope.

-

Image Analysis: The images are analyzed using software (e.g., ImageJ) to quantify the area of red staining relative to the total tissue area. This provides a quantitative measure of the collagen proportionate area.[19][20]

The Gut-Liver Axis: A Dysbiotic Contribution

The gut-liver axis plays a significant role in the pathogenesis of NASH. Alterations in the gut microbiota (dysbiosis) and increased intestinal permeability contribute to the inflammatory milieu in the liver.[10][21][22]

Increased Intestinal Permeability and Bacterial Translocation

In NASH, the integrity of the intestinal barrier can be compromised, leading to increased permeability. This allows for the translocation of gut bacteria and their products, such as LPS, into the portal circulation, which directly drains to the liver.[23][24]

Experimental Protocol: Intestinal Permeability Assay (Lactulose/Mannitol)

Objective: To assess in vivo intestinal permeability.

Methodology:

-

Oral Administration: Subjects or experimental animals are orally administered a solution containing two non-metabolizable sugars, lactulose and mannitol.[3][25]

-

Urine Collection: Urine is collected over a defined period (typically 2-5 hours).[25][26]

-

Analysis: The concentrations of lactulose and mannitol in the urine are measured using techniques like high-performance liquid chromatography (HPLC) or LC-MS/MS.[3][25]

-

Interpretation: Mannitol, a small sugar, is readily absorbed through the transcellular pathway, while the larger sugar, lactulose, is primarily absorbed through the paracellular pathway when the intestinal barrier is compromised. An increased lactulose-to-mannitol ratio in the urine is indicative of increased intestinal permeability.[3][25]

Transcriptional Dysregulation in NASH

The progression of NASH is underpinned by widespread changes in gene expression in hepatocytes and other liver cells. Several key transcription factors and nuclear receptors are dysregulated, contributing to altered lipid metabolism, inflammation, and fibrosis.[27][28]

Key Transcriptional Regulators

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of de novo lipogenesis, SREBP-1c is often upregulated in NAFLD and NASH.[28]

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors play crucial roles in fatty acid oxidation (PPARα) and insulin sensitivity (PPARγ). Their dysregulation contributes to metabolic disturbances in NASH.

-

Farnesoid X Receptor (FXR): A nuclear receptor activated by bile acids, FXR regulates bile acid, lipid, and glucose metabolism and has anti-inflammatory and anti-fibrotic effects.

Experimental Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of a specific transcription factor.

Methodology:

-

Cross-linking: Proteins are cross-linked to DNA in live cells or tissues using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the chromatin fragments bound by that factor.

-

DNA Purification and Sequencing: The cross-links are reversed, and the DNA is purified and sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome to identify regions that are enriched for binding of the transcription factor.

Conclusion

The molecular mechanisms driving the progression of NASH are complex and interconnected, involving a vicious cycle of lipotoxicity, mitochondrial dysfunction, inflammation, and fibrosis. A deeper understanding of these pathways is essential for the identification of novel therapeutic targets. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of NASH and developing effective treatments for this challenging disease. The visualization of key pathways and workflows aims to facilitate a more intuitive grasp of these intricate processes, ultimately accelerating progress in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. med.emory.edu [med.emory.edu]

- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and Isolation of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ngmbio.com [ngmbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Quantitative assessment of liver fibrosis reveals a nonlinear association with fibrosis stage in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of NLRP3 Inflammasome in the Progression of NAFLD to NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Culture of Murine Hepatic Stellate Cells [bio-protocol.org]

- 15. NLRP3 inflammasome activation is required for fibrosis development in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The NLRP3 Inflammasome in Non-Alcoholic Fatty Liver Disease and Steatohepatitis: Therapeutic Targets and Treatment [frontiersin.org]

- 17. Liver fibrosis quantified by image morphometry predicts clinical outcomes in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sirius red staining [bio-protocol.org]

- 19. Picrosirius red stain and collagen quantification [bio-protocol.org]

- 20. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]

- 21. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Alterations of Mitochondrial Function during NAFLD Progression—An Independent Effect of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bacterial translocation [bio-protocol.org]

- 26. NLRP3 Inflammasome Formation and Activation in Nonalcoholic Steatohepatitis: Therapeutic Target for Antimetabolic Syndrome Remedy FTZ - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bosterbio.com [bosterbio.com]

- 28. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

Genetic Predispositions for Developing Nonalcoholic Steatohepatitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to cirrhosis and hepatocellular carcinoma. The development and progression of NASH are influenced by a complex interplay of environmental and genetic factors. This guide provides a comprehensive overview of the core genetic predispositions for developing NASH, detailing the associated genes, their variants, the molecular pathways they influence, and the experimental methodologies used to elucidate these connections.

Key Genetic Variants Associated with NASH

Genome-wide association studies (GWAS) and candidate gene studies have identified several key genetic variants that significantly increase the risk of developing NASH and its progression to more severe liver disease. The most robustly associated genes include PNPLA3, TM6SF2, MBOAT7, GCKR, and HSD17B13.

Data Summary of Major NASH-Associated Genetic Variants

The following tables summarize the key genetic variants, their associated odds ratios (OR) for NASH, and their reported allele frequencies in different populations.

| Gene | SNP | Variant | Risk Allele | NASH Odds Ratio (per allele/genotype) | Allele Frequency (Risk Allele) | References |

| PNPLA3 | rs738409 | I148M | G | GG vs CC: 3.24 (95% CI 2.79-3.76)GC vs CC: 2.14 (95% CI 1.43-3.19) | Hispanics: ~0.49European Americans: ~0.23African Americans: ~0.17 | [1][2][3][4][5] |

| TM6SF2 | rs58542926 | E167K | T | CT+TT vs CC: 1.64 (95% CI not specified in meta-analysis) (Note: CC genotype is protective) | Europeans: ~0.07-0.12Asians: ~0.10 | [6][7][8] |

| MBOAT7 | rs641738 | - | T | Overall: No significant association with NASH diagnosis in a large meta-analysis.(Note: Associated with increased liver fat and fibrosis) | South Asians: ~0.53East Asians: ~0.24Europeans: ~0.45 | [6][9][10][11][12] |

| GCKR | rs1260326 | P446L | T | Associated with NAFLD, but specific NASH ORs vary. | Europeans: ~0.38-0.42 | [13][14] |

| HSD17B13 | rs72613567 | Splice Variant | TA (protective) | TA vs T (protective): OR = 0.67 (95% CI 0.52-0.86) for NAFLD | East Asians: ~0.34Europeans: ~0.22Africans: ~0.05 | [15][16][17][18][19][20][21][22][23] |

Signaling Pathways and Molecular Mechanisms

The genetic variants associated with NASH primarily disrupt lipid metabolism, promote inflammation, and contribute to fibrogenesis.

PNPLA3 I148M Variant

The I148M variant in the Patatin-like phospholipase domain-containing 3 (PNPLA3) gene is the most significant genetic risk factor for NASH. The wild-type PNPLA3 protein has triglyceride hydrolase activity involved in the remodeling of lipid droplets. The I148M mutation leads to a loss of function, causing the protein to accumulate on the surface of lipid droplets. This accumulation sequesters CGI-58 (comparative gene identification-58), a co-activator of adipose triglyceride lipase (ATGL), thereby impairing triglyceride hydrolysis and promoting steatosis.[1][24][25][26][27] Furthermore, the PNPLA3 I148M variant in hepatic stellate cells (HSCs) promotes a pro-fibrogenic and pro-inflammatory phenotype, partly through the activation of the STAT3 signaling pathway.[1]

TM6SF2 E167K Variant

The E167K variant in the Transmembrane 6 superfamily member 2 (TM6SF2) gene impairs the secretion of very-low-density lipoprotein (VLDL) from hepatocytes. This leads to the retention of triglycerides within the liver, contributing to steatosis. While this variant increases the risk of NASH, it is paradoxically associated with lower circulating lipid levels and a reduced risk of cardiovascular disease.

MBOAT7 Variant

The rs641738 variant near the Membrane-bound O-acyltransferase domain-containing 7 (MBOAT7) gene is associated with reduced MBOAT7 expression. MBOAT7 is involved in the remodeling of phospholipids, specifically the reacylation of lysophosphatidylinositol to phosphatidylinositol. Reduced MBOAT7 function alters the hepatic phosphatidylinositol acyl-chain composition, which is thought to promote an inflammation-independent pathway of liver fibrosis.[9][11] Some studies suggest this may involve the activation of SREBP-1c, a key transcription factor in lipogenesis.

HSD17B13 Splice Variant

The rs72613567 splice variant in the Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) gene is protective against NASH progression and fibrosis. This loss-of-function variant results in a truncated, inactive protein. The protective mechanism is linked to a decrease in pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[15] This variant appears to mitigate the progression from simple steatosis to more advanced stages of liver disease without significantly affecting liver fat content itself.[16][17][18][21]

Experimental Protocols

In Vitro Functional Analysis of NASH-Associated Gene Variants

Objective: To investigate the cellular effects of a specific gene variant on hepatocyte lipid metabolism or hepatic stellate cell activation.

A. Overexpression of Gene Variants in Hepatocytes using Lentiviral Transduction:

-

Cell Culture: Culture primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS). For primary hepatocytes, follow established isolation and culture protocols.[9][15][16][24][25]

-

Lentiviral Particle Production: Co-transfect HEK293T cells with a lentiviral vector encoding the gene variant of interest (e.g., PNPLA3 I148M) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Harvest the lentiviral particles from the supernatant 48 and 72 hours post-transfection, and concentrate the virus.

-

Transduction: Transduce the target hepatocytes with the lentiviral particles in the presence of polybrene (8 µg/mL).

-

Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), select for transduced cells by adding the appropriate antibiotic to the culture medium.

-

Functional Assays:

-

Lipid Accumulation: Induce steatosis by treating cells with oleic acid. Stain for neutral lipids using Oil Red O or Bodipy and quantify lipid accumulation by microscopy or spectrophotometry.

-

Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation by qRT-PCR.

-

Protein Analysis: Assess protein levels and phosphorylation status (e.g., STAT3) by Western blotting.

-

B. siRNA-mediated Gene Knockdown in Hepatic Stellate Cells:

-

Cell Culture: Culture primary human hepatic stellate cells (HSCs) or an immortalized HSC line (e.g., LX-2).

-

siRNA Transfection: Transfect HSCs with siRNA targeting the gene of interest (e.g., PNPLA3) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Knockdown Confirmation: Verify knockdown efficiency at the mRNA and protein level by qRT-PCR and Western blotting, respectively, 48-72 hours post-transfection.

-

Functional Assays:

-

Activation Markers: Assess the expression of HSC activation markers (e.g., α-SMA, collagen I) by qRT-PCR and Western blotting.

-

Proliferation Assay: Measure cell proliferation using a BrdU or MTS assay.

-

Migration Assay: Evaluate cell migration using a transwell migration assay.

-

In Vivo Analysis using Diet-Induced NASH Mouse Models

Objective: To study the in vivo effect of a gene variant on the development and progression of NASH.

-

Animal Model: Use mice with a genetic modification of interest (e.g., a knock-in of a human gene variant or a knockout of the mouse ortholog).

-

Dietary Induction of NASH: Feed mice a Western diet (high in fat, sucrose, and cholesterol) for an extended period (e.g., 16-24 weeks) to induce NASH. A control group should be fed a standard chow diet.[3][10][17][28]

-

Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests at regular intervals.

-

Sample Collection: At the end of the study, collect blood and liver tissue.

-

Biochemical Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.

-

Histological Analysis:

-

Gene and Protein Expression Analysis: Analyze gene and protein expression in liver tissue as described for the in vitro protocols.

Experimental Workflow for Validating a NASH-Associated Genetic Variant

References

- 1. Molecular Pathogenesis of NASH [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Xia & He Publishing [xiahepublishing.com]

- 4. Association of PNPLA3 rs738409 G/C gene polymorphism with nonalcoholic fatty liver disease in children: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PNPLA3 Variants Specifically Confer Increased Risk for Histologic Nonalcoholic Fatty Liver Disease But Not Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meta-analysis of the association between MBOAT7 rs641738, TM6SF2 rs58542926 and nonalcoholic fatty liver disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The MBOAT7-TMC4 Variant rs641738 Increases Risk of Nonalcoholic Fatty Liver Disease in Individuals of European Descent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rs641738C>T near MBOAT7 is associated with liver fat, ALT and fibrosis in NAFLD: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wjgnet.com [wjgnet.com]

- 13. Molecular Pathogenesis of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]

- 17. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. PNPLA3-I148M: a problem of plenty in non-alcoholic fatty liver disease | Semantic Scholar [semanticscholar.org]

- 26. Frontiers | PNPLA3—A Potential Therapeutic Target for Personalized Treatment of Chronic Liver Disease [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Early Cellular Markers of NASH Initiation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis. The transition from simple steatosis to NASH is a critical event in the disease's natural history, marking a significant increase in the risk of progression to cirrhosis, liver failure, and hepatocellular carcinoma. Understanding the early cellular and molecular events that trigger this transition is paramount for the development of effective diagnostics and targeted therapeutics. This technical guide provides an in-depth overview of the key early cellular markers of NASH initiation, focusing on the distinct roles of hepatocytes, hepatic stellate cells (HSCs), Kupffer cells (KCs), and liver sinusoidal endothelial cells (LSECs). We further detail relevant experimental protocols and key signaling pathways implicated in the early stages of NASH pathogenesis.

Key Cellular Players and Early Markers in NASH Initiation

The initiation of NASH involves a complex interplay between different liver cell populations. The initial insult of lipid accumulation in hepatocytes (steatosis) triggers a cascade of events, leading to cellular stress, inflammation, and the activation of other non-parenchymal cells.

Hepatocytes: The Starting Point of Lipotoxicity

Hepatocytes are the primary site of lipid accumulation in NAFLD. The transition to NASH is marked by hepatocyte stress, injury, and death, driven by lipotoxicity.

Early Markers in Hepatocytes:

| Marker Category | Marker | Fold Change/Observation | Cell Type | Reference |

| Apoptosis | Caspase-cleaved Cytokeratin-18 (CK-18) | Significantly elevated in NASH patients compared to simple steatosis.[1][2] | Hepatocytes | |

| Death Receptor 5 (DR5) | Upregulated in hepatocytes in response to free fatty acids.[3] | Hepatocytes | ||

| Oxidative Stress | Cytochrome P450 2E1 (CYP2E1) | Increased expression and activity in NASH.[2] | Hepatocytes | |

| Superoxide Dismutase (SOD) | Down-regulation of antioxidant enzymes like SOD is observed.[2] | Hepatocytes | ||

| ER Stress | C/EBP-homologous protein (CHOP) | Implicated in ER stress-associated lipotoxicity.[3] | Hepatocytes | |

| Lipid Droplet Proteins | 17β-hydroxysteroid dehydrogenase 13 (17β-HSD13) | Dramatically elevated in patients with NAFLD.[4] | Hepatocytes | |

| Patatin-like phospholipase domain containing 3 (PNPLA3) | I148M variant is strongly associated with increased risk of NASH.[4] | Hepatocytes | ||

| Hepatokines | Leukocyte cell-derived chemotaxin 2 (LECT2) | Serum levels show stepwise elevations from healthy controls to obese non-MAFLD subjects and further to MAFLD patients.[5] | Hepatocytes | |

| Pigment epithelium-derived factor (PEDF) | Serum levels show stepwise elevations from healthy controls to obese non-MAFLD subjects and further to MAFLD patients.[5] | Hepatocytes |

Hepatic Stellate Cells (HSCs): Key Drivers of Fibrosis

In a healthy liver, HSCs are in a quiescent state, storing vitamin A. During NASH initiation, they become activated, transdifferentiating into myofibroblast-like cells that produce extracellular matrix, leading to fibrosis.

Early Markers of HSC Activation:

| Marker | Fold Change/Observation | Cell Type | Reference |

| Activation Markers | α-Smooth Muscle Actin (α-SMA) | Expression is induced in activated HSCs; absent in quiescent HSCs.[6] | Hepatic Stellate Cells |

| Platelet-Derived Growth Factor Receptor-β (PDGFRβ) | Increased expression in activated HSCs.[7] | Hepatic Stellate Cells | |

| Transforming Growth Factor-β Receptor I/II (TGFβRI/II) | Upregulated during HSC activation, mediating pro-fibrotic signals. | Hepatic Stellate Cells |

Kupffer Cells (KCs): Orchestrators of Inflammation

KCs are the resident macrophages of the liver and play a crucial role in the inflammatory response during NASH initiation. They are activated by signals from stressed hepatocytes and contribute to the recruitment of other immune cells.

Early Markers of KC Activation:

| Marker | Fold Change/Observation | Cell Type | Reference |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-α (TNF-α) | Increased production by KCs in early NASH.[8] | Kupffer Cells |

| Interleukin-1β (IL-1β) | Secreted by activated KCs, contributing to inflammation. | Kupffer Cells | |

| Cell Surface Markers | Toll-like receptor 4 (TLR4) | Expression on KCs is critical for diet-induced NASH.[4] | Kupffer Cells |

| F4/80 | A general marker for macrophages, including KCs. | Kupffer Cells |

Liver Sinusoidal Endothelial Cells (LSECs): Gatekeepers of the Sinusoid

LSECs form the lining of the liver sinusoids and are characterized by fenestrations that facilitate the exchange of molecules between the blood and hepatocytes. In early NASH, LSECs undergo capillarization, losing their fenestrae and forming a basement membrane.

Early Markers of LSEC Dysfunction:

| Marker | Fold Change/Observation | Cell Type | Reference |

| Capillarization Marker | CD34 | Expression is induced in LSECs during capillarization; absent in healthy LSECs. | Liver Sinusoidal Endothelial Cells |

| Adhesion Molecules | Vascular Cell Adhesion Molecule-1 (VCAM-1) | Upregulated on LSECs, promoting immune cell adhesion. | Liver Sinusoidal Endothelial Cells |

Experimental Protocols

Single-Cell RNA Sequencing (scRNA-seq) of Liver Tissue

This protocol provides a general workflow for isolating and preparing liver cells for scRNA-seq, a powerful technique to dissect cellular heterogeneity and identify cell-specific markers in NASH.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Immunohistochemistry of liver tissue sections [protocols.io]

- 4. article.imrpress.com [article.imrpress.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. pdgf-signaling-pathway-in-hepatic-fibrosis-pathogenesis-and-therapeutics - Ask this paper | Bohrium [bohrium.com]

- 8. wjgnet.com [wjgnet.com]

The Impact of Lipid Metabolism on Nonalcoholic Steatohepatitis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) and is characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] A growing global health concern, NASH is closely associated with metabolic disorders like obesity and type 2 diabetes.[3][4] Dysregulation of lipid metabolism is a cornerstone of NASH pathogenesis. This guide provides a detailed overview of the intricate role of lipid metabolism in NASH, focusing on key pathways, experimental models, and therapeutic strategies.

The progression from simple steatosis to NASH is driven by "lipotoxicity," where the accumulation of toxic lipid species in hepatocytes triggers cellular stress, inflammation, and apoptosis.[5][6] This process is a result of an imbalance between fatty acid uptake, synthesis, oxidation, and export.[7][8]

Pathophysiology of Lipotoxicity in NASH

The accumulation of lipids in the liver, or steatosis, is the hallmark of NAFLD and the precursor to NASH. This results from an imbalance in lipid homeostasis, driven by several key mechanisms:

-

Increased de novo lipogenesis (DNL): The synthesis of new fatty acids from non-lipid sources, particularly carbohydrates, is significantly upregulated in NASH.[9][10]

-

Enhanced influx of free fatty acids (FFAs): Increased lipolysis in adipose tissue, often due to insulin resistance, leads to a greater flow of FFAs to the liver.[6][9]

-

Impaired fatty acid oxidation (FAO): Mitochondrial dysfunction can lead to reduced beta-oxidation of fatty acids, contributing to their accumulation.[9]

-

Dysfunctional VLDL secretion: While initially upregulated to export excess triglycerides, the capacity of very-low-density lipoprotein (VLDL) secretion can become overwhelmed, leading to lipid retention.[8][11] In NASH, VLDL synthesis and export may be impaired.[11]

It is not merely the quantity of triglycerides but the accumulation of specific lipotoxic intermediates that drives disease progression.[12] These include free fatty acids (especially saturated ones like palmitic acid), free cholesterol, ceramides, and lysophosphatidylcholines.[12][13] These molecules can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and activation of inflammatory signaling pathways.[5][13]

Key Signaling Pathways in NASH

Several signaling pathways are centrally involved in the dysregulation of lipid metabolism in NASH.

SREBP-1c and ChREBP: The Drivers of De Novo Lipogenesis

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) are key transcription factors that regulate the expression of lipogenic genes.[14][15][16]

-

SREBP-1c: Activated by insulin, SREBP-1c is a major driver of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[14]

-

ChREBP: Activated by glucose, ChREBP works in concert with SREBP-1c to stimulate the lipogenic pathway.[14][15] Studies have shown that inhibiting ChREBP in the liver of obese mice can significantly improve hepatic steatosis and insulin resistance.[17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. phoenixbio.com [phoenixbio.com]

- 3. youtube.com [youtube.com]

- 4. openpr.com [openpr.com]

- 5. Lipotoxicity as the Leading Cause of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Aspects of Lipotoxicity in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nonalcoholic Steatohepatitis (NASH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Nonalcoholic Fatty Liver Disease: Focus on Lipoprotein and Lipid Deregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NASH Target Development Services for Lipotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Role of ChREBP in hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty liver disease - Wikipedia [en.wikipedia.org]

- 17. Liver-specific inhibition of ChREBP improves hepatic steatosis and insulin resistance in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

Inflammatory Cytokine Profile in Non-Alcoholic Steatohepatitis (NASH): A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The pathogenesis of NASH is complex and multifactorial, with inflammatory cytokines playing a pivotal role in the initiation and progression of the disease. This technical guide provides an in-depth overview of the inflammatory cytokine profile in NASH patients, detailing quantitative changes in key cytokines, experimental protocols for their measurement, and the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of liver diseases and drug development.

Core Inflammatory Cytokines in NASH

The progression from simple steatosis to NASH is driven by a persistent inflammatory response within the liver. This inflammation is mediated by a complex interplay of various immune cells and the cytokines they secrete. Key cytokines implicated in NASH can be broadly categorized into pro-inflammatory and anti-inflammatory molecules.

Pro-inflammatory Cytokines: These molecules are central to the inflammatory cascade in NASH, promoting hepatocyte injury, immune cell recruitment, and fibrosis.

-

Tumor Necrosis Factor-alpha (TNF-α): A master regulator of inflammation, TNF-α is primarily produced by Kupffer cells, the resident macrophages of the liver.[1] It contributes to insulin resistance, hepatocyte apoptosis, and the production of other pro-inflammatory cytokines.[1][2][3]

-

Interleukin-6 (IL-6): This pleiotropic cytokine is involved in both pro- and anti-inflammatory processes. In the context of NASH, elevated IL-6 levels are associated with hepatic inflammation, insulin resistance, and the acute-phase response.[4]

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine, IL-1β is activated by the inflammasome complex and plays a significant role in initiating and amplifying the inflammatory response in the liver.[5]

-

Interleukin-8 (IL-8 / CXCL8): As a chemokine, IL-8 is a potent chemoattractant for neutrophils, contributing to their infiltration into the liver and subsequent tissue damage.[1]

-

Monocyte Chemoattractant Protein-1 (MCP-1 / CCL2): This chemokine is crucial for the recruitment of monocytes to the liver, which then differentiate into macrophages, further perpetuating the inflammatory cycle.[1]

Anti-inflammatory and Regulatory Cytokines: These molecules generally counteract the pro-inflammatory response and can have protective effects.

-

Interleukin-10 (IL-10): A key anti-inflammatory cytokine, IL-10 can suppress the production of pro-inflammatory cytokines by various immune cells. However, its role in NASH is complex, with some studies showing insufficient compensatory upregulation.[6]

-

Transforming Growth Factor-beta (TGF-β): TGF-β has a dual role in the liver. While it possesses anti-inflammatory properties, it is a potent pro-fibrogenic cytokine, driving the activation of hepatic stellate cells (HSCs) and the deposition of extracellular matrix, leading to fibrosis.[7][8][9]

Quantitative Cytokine Profile in NASH Patients

The following table summarizes the quantitative changes in key inflammatory cytokine concentrations observed in the serum or plasma of NASH patients compared to healthy controls. It is important to note that values can vary between studies due to differences in patient cohorts, assay methods, and disease severity.

| Cytokine | Sample Type | NASH Patients (Concentration in pg/mL, Mean ± SD/SEM or Median [IQR]) | Healthy Controls (Concentration in pg/mL, Mean ± SD/SEM or Median [IQR]) | Key Findings & References |

| TNF-α | Plasma/Serum | 6.3 ± 0.4 | 4.1 ± 0.8 | Significantly higher in NASH patients.[10] |

| IL-6 | Plasma/Serum | 8.4 ± 1.6 | 2.8 ± 0.9 | Significantly elevated in NASH patients.[10] |

| IL-1β | Plasma/Serum | 5.3 ± 1.4 | 4.7 ± 1.5 | No significant change observed in some studies.[10] |

| IL-8 | Serum | 17.3 ± 6.7 | 7.6 ± 1.9 | Significantly higher in NASH patients.[10] |

| IL-10 | Plasma | No significant difference reported in some studies. | No significant difference reported in some studies. | Imbalance in the IL-10/IL-6 ratio observed in NASH.[6] |

| TGF-β1 | Serum | Increased levels observed in NASH compared to simple steatosis. | - | May distinguish NASH from simple steatosis.[1] |

Signaling Pathways in NASH Pathogenesis

The pro-inflammatory cytokines in NASH exert their effects through the activation of intracellular signaling pathways, leading to changes in gene expression and cellular responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In NASH, various stimuli, including TNF-α and IL-1β, activate this pathway in hepatocytes and Kupffer cells, leading to the transcription of numerous pro-inflammatory genes.

Caption: NF-κB signaling pathway activation in NASH.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another critical stress-activated pathway involved in NASH. Activated by TNF-α and cellular stress, the JNK pathway contributes to insulin resistance, hepatocyte apoptosis, and inflammation.[11][12][13]

Caption: JNK signaling pathway in NASH pathogenesis.

TGF-β Signaling in Liver Fibrosis

TGF-β signaling is paramount in the development of liver fibrosis, a key pathological feature of advanced NASH. TGF-β activates hepatic stellate cells (HSCs), transforming them into myofibroblasts that produce excessive extracellular matrix proteins.[7][8][9][14]

Caption: TGF-β signaling in hepatic stellate cell activation.

Experimental Protocols for Cytokine Analysis

Accurate quantification of cytokines is essential for NASH research. Various methods are employed, each with its advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and specific method for quantifying a single cytokine in various biological samples.

Experimental Workflow:

Caption: General workflow for a sandwich ELISA.

Detailed Methodology (Example: Human TNF-α ELISA):

-

Plate Coating: Dilute the capture antibody against human TNF-α in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample and Standard Incubation: Add 100 µL of standards (serially diluted recombinant human TNF-α) and samples (serum or plasma, appropriately diluted) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody against human TNF-α to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the samples.

Multiplex Immunoassays (Luminex and Cytometric Bead Array)

Multiplex immunoassays, such as Luminex and Cytometric Bead Array (CBA), allow for the simultaneous quantification of multiple cytokines in a small sample volume, making them highly efficient for profiling the complex cytokine milieu in NASH.

Experimental Workflow (Luminex/CBA):

Caption: General workflow for multiplex immunoassays.

Detailed Methodology (General Protocol):

-

Reagent Preparation: Reconstitute lyophilized standards, quality controls, and detection antibodies according to the manufacturer's instructions. Prepare serial dilutions of the standards.

-

Bead Preparation: Vortex and sonicate the antibody-coupled magnetic beads to ensure a homogenous suspension.

-

Assay Plate Preparation: Add wash buffer to the wells of a 96-well filter plate and aspirate using a vacuum manifold.

-

Incubation with Beads and Sample: Add the mixed bead suspension to each well, followed by the standards, controls, and samples. Incubate on a plate shaker for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).

-

Washing: Wash the beads multiple times with wash buffer using a magnetic plate washer or vacuum manifold.

-

Detection Antibody Incubation: Add the cocktail of biotinylated detection antibodies to each well and incubate on a plate shaker for a specified time (e.g., 1 hour at room temperature).

-

Washing: Repeat the wash step.

-

Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE) to each well and incubate on a plate shaker for a specified time (e.g., 30 minutes at room temperature), protected from light.

-

Washing: Repeat the wash step.

-

Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex or flow cytometry-based instrument. The instrument's lasers excite the dyes within the beads to identify the specific cytokine and the PE to quantify the amount of bound cytokine.

-

Data Analysis: Use specialized software to generate standard curves for each analyte and calculate the cytokine concentrations in the samples based on the median fluorescence intensity (MFI).

Immunohistochemistry (IHC) for Cytokine Detection in Liver Tissue

IHC allows for the visualization of cytokine expression within the context of the liver tissue architecture, identifying which cell types are producing specific cytokines.

Detailed Methodology (Example: IL-6 in Liver Biopsy):

-

Tissue Preparation: Fix fresh liver biopsy tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

-

Blocking Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking Non-specific Binding: Incubate with a protein block (e.g., serum from the species in which the secondary antibody was raised) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against human IL-6 at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

-

Enzyme Conjugate Incubation: Wash and incubate with an avidin-biotin-HRP complex.

-

Chromogen Development: Wash and apply a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Microscopic Analysis: Examine the slides under a microscope to assess the localization and intensity of IL-6 staining.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression

RT-qPCR is a highly sensitive and specific method for quantifying the gene expression of cytokines in liver tissue, providing insights into the transcriptional regulation of inflammation.

Detailed Methodology (General Protocol):

-

RNA Extraction: Homogenize fresh or frozen liver tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis or a bioanalyzer.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target cytokine gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target cytokine gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control group.

Conclusion

The inflammatory cytokine profile in NASH patients is characterized by an upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, which drive hepatic inflammation, cellular injury, and fibrosis through the activation of key signaling pathways like NF-κB and JNK. The pro-fibrotic cytokine TGF-β plays a critical role in the progression to advanced liver disease. Accurate measurement of these cytokines using techniques like ELISA, multiplex immunoassays, IHC, and RT-qPCR is fundamental for understanding NASH pathogenesis, identifying biomarkers for diagnosis and prognosis, and evaluating the efficacy of novel therapeutic interventions. This technical guide provides a foundational resource for researchers and drug development professionals working to combat this growing global health concern.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Role of Cytokines in the Pathogenesis of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Association of Inflammatory Cytokines With Non-Alcoholic Fatty Liver Disease [frontiersin.org]

- 6. Frontiers | Crosstalk Between Plasma Cytokines, Inflammation, and Liver Damage as a New Strategy to Monitoring NAFLD Progression [frontiersin.org]

- 7. "The role of TGF-beta signaling in an in vivo model of NASH" by Alexander Culver [docs.lib.purdue.edu]

- 8. NASH Target Development Service for Tissue Growth Factor-beta (TGFβ) - Creative Biolabs [creative-biolabs.com]

- 9. TGF-β1 Signaling in Hepatic Stellate Cell Activation and Fibrogenesis in Nonalcoholic Steatohepatitis: Crosstalk Between Canonical and Non-Canonical Pathways – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 10. researchgate.net [researchgate.net]

- 11. wjgnet.com [wjgnet.com]

- 12. Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health [mdpi.com]

- 13. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 14. TGF-β Signaling in Hepatocytes Participates in Steatohepatitis Through Regulation of Cell Death and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Animal Models for Studying NASH: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and hepatocyte injury, often leading to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH necessitates the use of reliable preclinical animal models to investigate disease mechanisms and evaluate novel therapeutic interventions. This guide provides a comprehensive overview of the most commonly used preclinical models, their key characteristics, detailed experimental protocols, and the signaling pathways implicated in NASH progression.

Core Preclinical Models for NASH

A variety of animal models are utilized to recapitulate the key features of human NASH. These can be broadly categorized into diet-induced, genetically modified, and combination models.

Diet-Induced Models

Diet-induced models are the most widely used due to their ability to mimic the metabolic and dietary factors contributing to human NASH.

-

High-Fat Diet (HFD) Models: These models involve feeding rodents a diet rich in fat, often supplemented with fructose and cholesterol, to induce obesity, insulin resistance, and hepatic steatosis. While effective in replicating the early stages of NAFLD, the development of significant fibrosis can be slow and variable.

-

Methionine- and Choline-Deficient (MCD) Diet Models: The MCD diet rapidly induces severe steatohepatitis, inflammation, and fibrosis.[1][2] This model is characterized by weight loss, which is inconsistent with the obese phenotype typically seen in human NASH patients.[3] The diet lacks methionine, a precursor for the antioxidant glutathione, and choline, which is essential for the synthesis of phosphatidylcholine and the export of triglycerides from the liver via very low-density lipoproteins (VLDL).[1]

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Models: This model combines a high-fat diet with choline deficiency and a specific amino acid composition to induce NASH with fibrosis while mitigating the severe weight loss observed in MCD models.[3][4]

Chemically-Induced Models

Chemical induction provides a more rapid and robust method to induce liver injury and fibrosis.

-

Carbon Tetrachloride (CCl4) Model: CCl4 is a hepatotoxin that induces acute and chronic liver injury, leading to inflammation and fibrosis.[5] It is often used in combination with a high-fat diet to accelerate the progression of NASH-like features.[6][7] The mechanism involves the metabolic activation of CCl4 by cytochrome P450 enzymes, generating free radicals that cause lipid peroxidation and cell damage.[8]

Combination Models

These models combine dietary and chemical or genetic factors to more accurately replicate the multifaceted nature of human NASH.

-

Western Diet (WD) + Carbon Tetrachloride (CCl4): This model combines a high-fat, high-fructose, and high-cholesterol diet with low-dose CCl4 administration.[6] This approach accelerates the development of steatohepatitis, significant fibrosis, and even hepatocellular carcinoma, closely mimicking the progression of human NASH.[6]

-

Streptozotocin (STZ) + High-Fat Diet (HFD): This model is based on the "two-hit" hypothesis. A neonatal injection of STZ induces pancreatic islet injury and subsequent hyperglycemia, representing the "first hit." This is followed by a high-fat diet, which serves as the "second hit," leading to steatosis, inflammation, and fibrosis.

Quantitative Data Comparison of Preclinical NASH Models

The following tables summarize key quantitative parameters from various preclinical NASH models to facilitate comparison.

Table 1: General Phenotypic and Metabolic Parameters

| Model | Strain | Duration | Body Weight Change | Liver/Body Weight Ratio (%) | Serum ALT (U/L) | Serum AST (U/L) |

| HFD | C57BL/6J | 18 weeks | Increased | Increased | Moderately Increased | Moderately Increased |

| MCD | C57BL/6J | 4 weeks | Decreased | No significant change | Markedly Increased | Markedly Increased |

| CDAHFD | C57BL/6J | 6 weeks | Maintained/Gained | Increased | Markedly Increased | Markedly Increased |

| WD + CCl4 | C57BL/6J | 12 weeks | Increased | Increased | Significantly Increased | Significantly Increased |

| ob/ob-NASH | ob/ob | 12 weeks | Increased | Significantly Increased | Markedly Elevated | Markedly Elevated |

Data compiled from multiple sources for representative models.[3][4][6][9][10]

Table 2: Hepatic Lipid Content and Fibrosis Scores

| Model | Strain | Duration | Hepatic Triglycerides | Hepatic Cholesterol | NAFLD Activity Score (NAS) | Fibrosis Stage |

| HFD | C57BL/6J | 18 weeks | Increased | Increased | 3-5 (Borderline) | 0-1 |

| MCD | C57BL/6J | 5 weeks | Significantly Increased | - | >5 | 2-3 |

| CDAHFD | C57BL/6J | 6 weeks | Increased | - | >5 | 2-3 |

| WD + CCl4 | C57BL/6J | 12 weeks | Increased | Increased | 7.6 (± 0.2) | Stage 3 |